2-溴-4-氟-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

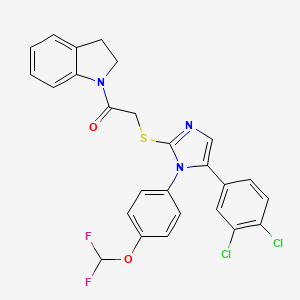

2-Bromo-4-fluoro-1H-benzimidazole is a 2-bromo substituted benzimidazole . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

Benzimidazole derivatives are synthesized in a multistep process . The synthesis of benzimidazoles involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) provides benzimidazoles in good yields .Molecular Structure Analysis

The structures of benzimidazole derivatives are determined using 1H-NMR, 13C-NMR, MS, and elemental analyses . The molecular formula of 1H-Benzimidazole, 2-bromo-1-[(4-fluorophenyl)methyl]- is C14H10BrFN2 .Chemical Reactions Analysis

Benzimidazole derivatives are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1M HCl, 1M HNO3, 1.5M H2SO4, basic media, 0.1M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .Physical And Chemical Properties Analysis

2-Bromo-1H-benzimidazole is a white to off-white solid . It is used in the preparation of benzimidazole nucleosides as antiviral agents .科学研究应用

合成和抗菌活性

2-溴-4-氟-1H-苯并咪唑可用作合成具有显着抗菌性质的各种苯并咪唑衍生物的前体。例如,由2-(4-溴苄基)和2-(4-氟苄基)-1H-苯并咪唑合成的含三唑、噻二唑、恶二唑和吗啉环的苯并咪唑衍生物表现出显着的抗菌和抗氧化活性,对革兰氏阳性和革兰氏阴性细菌均有效,尤其是 M. smegmatis (E. Menteşe, S. Ülker, B. Kahveci, 2015)。

抗病毒和抗癌应用

2-溴-4-氟-1H-苯并咪唑的衍生物已被探索其抗病毒和抗癌活性。值得注意的是,苯并咪唑-香豆素共轭物对丙型肝炎病毒表现出有效的活性,特定的衍生物显示出对 HCV RNA 复制的显着抑制作用,而不会影响细胞增殖,这突出了一种有前景的抗病毒治疗方法 (J. Hwu 等人,2008)。此外,苯并咪唑衍生物还表现出显着的抗真菌活性,对念珠菌、曲霉菌和皮肤真菌属物种表现出疗效,表明它们作为新型抗真菌剂的潜力 (S. Khabnadideh 等人,2012)。

杂环化合物的催化和合成

2-溴-4-氟-1H-苯并咪唑用于合成各种杂环化合物,作为构建复杂分子结构的构建模块。例如,配体自由的铜催化的取代苯并咪唑和相关化合物的合成展示了2-溴-4-氟-1H-苯并咪唑在促进高效、通用和无配体的环化反应中的多功能性,突出了其在有机合成和药物开发中的重要性 (P. Saha 等人,2009)。

DNA 结合和抗菌活性

该化合物及其衍生物已被研究其与 DNA 结合的能力,为其生物活性的潜在机制提供了见解。苯并咪唑席夫碱的金属(II)配合物与 DNA 表现出较弱的相互作用,表明插入式的结合模式,这可能是其对革兰氏阳性和革兰氏阴性菌株观察到的抗菌活性的基础 (Khalid Mahmood 等人,2019)。

作用机制

Benzimidazole derivatives are widely used to design and synthesize novel bioactive compounds . They have significant importance as chemotherapeutic agents in diverse clinical conditions due to their isostructural pharmacophore of naturally occurring active biomolecules . The inhibiting behaviour appears as a consequence of energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid all personal contact, including inhalation, and to use it in a well-ventilated area .

属性

IUPAC Name |

2-bromo-4-fluoro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXVFVGOZGNHPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2779159.png)

![5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779166.png)

![[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid](/img/structure/B2779168.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2779173.png)